

eravacycline therapeutic drug monitoring severe hepatic impairment

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Eravacycline dihydrochloride

CAS No.: 1334714-66-7

Cat. No.: S006814

[Get Quote](#)

FAQs on Eravacycline (Xerava) in Severe Hepatic Impairment

1. Is dose adjustment required for eravacycline in patients with severe hepatic impairment? No. Based on a dedicated pharmacokinetic study, the manufacturer does not recommend dose adjustment for patients with severe hepatic impairment (Child-Pugh Class C) [1].

2. How does severe hepatic impairment affect eravacycline exposure? A single-dose study compared the pharmacokinetics of intravenous eravacycline (1.5 mg/kg) in subjects with severe hepatic impairment to matched healthy subjects. The key findings are summarized in the table below [1].

Table: Pharmacokinetics of Eravacycline in Severe Hepatic Impairment vs. Healthy Subjects

Subject Group	Number of Subjects (n)	Change in AUC _{0-inf} (Ratio of Geometric LS Means)	90% CI for AUC Ratio	Change in C _{max} (Ratio of Geometric LS Means)
Severe Hepatic Impairment	6	210% (2.1-fold increase)	149% - 297%	120%

Subject Group	Number of Subjects (n)	Change in AUC_{0-inf} (Ratio of Geometric LS Means)	90% CI for AUC Ratio	Change in C_{max} (Ratio of Geometric LS Means)
Matched Healthy Subjects	5 & 6*	Reference (100%)	-	Reference (100%)

AUC_{0-inf} : Area under the concentration-time curve from time zero to infinity; C_{max} : Maximum plasma concentration; CI: Confidence Interval. The healthy subject cohort for the AUC comparison had 5 subjects, and for the C_{max} comparison had 6 subjects [1].

3. Does the increased exposure in severe hepatic impairment warrant therapeutic drug monitoring (TDM)? The available evidence suggests that TDM is not necessary. Despite the approximate 2-fold increase in total drug exposure (AUC), the study reported that this **did not result in increased adverse events** [1]. Furthermore, the official LiverTox record from the National Institutes of Health (NIH) states that in clinical trials, serum aminotransferase elevations with eravacycline were mild and no more frequent than with comparator drugs, and no instances of clinically apparent liver injury were attributed to it [2]. The overall safety profile, despite the PK change, supports the recommendation for no dose adjustment and implies that routine TDM is not required.

4. What is the recommended methodology for a pharmacokinetic study in this population? The pivotal study employed a standardized design suitable for assessing the impact of organ impairment, which can serve as a model for related research [1].

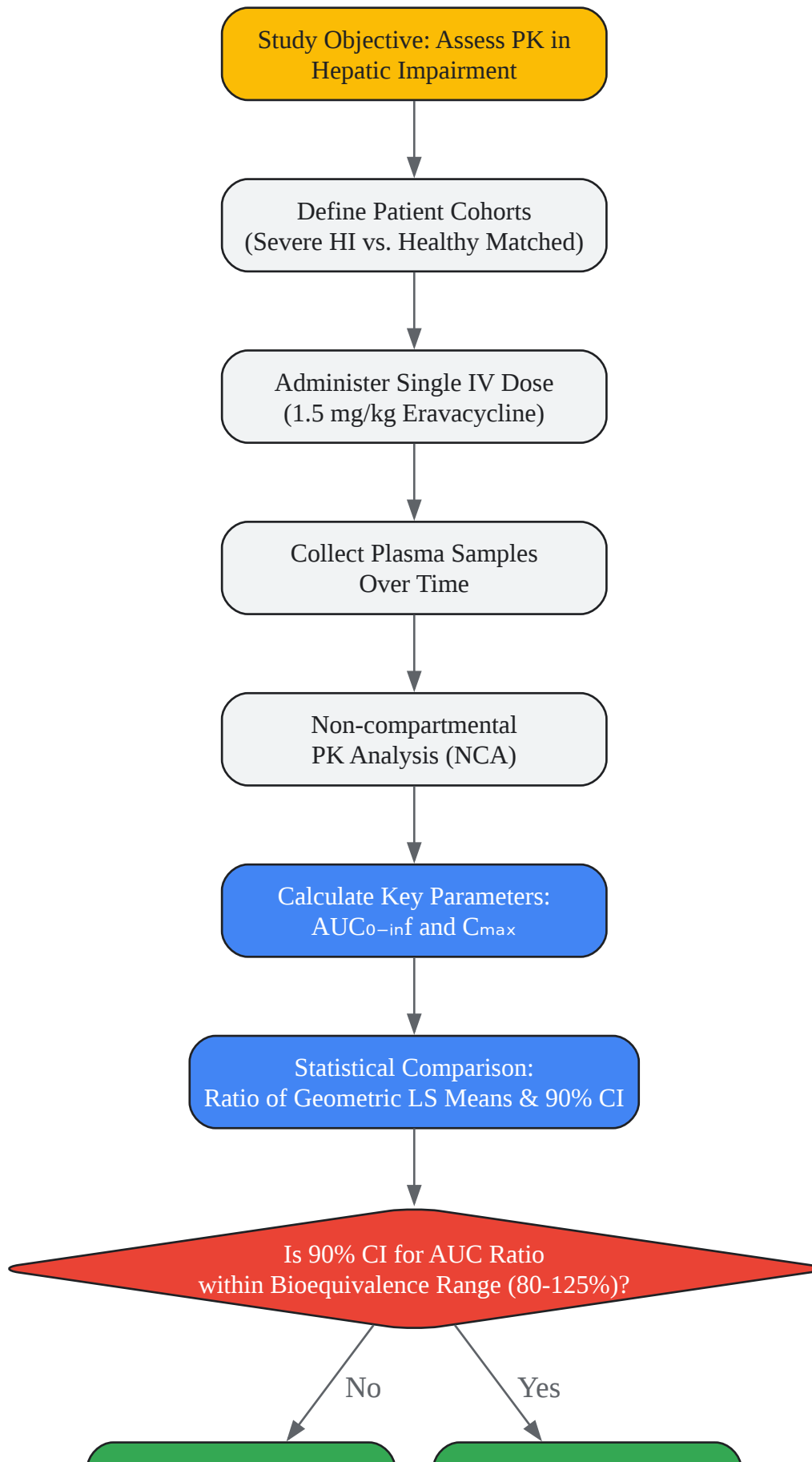
Table: Key Elements of the Pharmacokinetic Study Protocol

Study Element	Protocol Description
Study Design	Multi-center, single-dose study.
Subjects	Patients with severe hepatic impairment (Child-Pugh Class C) compared to healthy subjects matched for gender, age, and BMI.
Dosing	A single 1.5 mg/kg intravenous dose of eravacycline.

Study Element	Protocol Description
PK Analysis	Non-compartmental analysis to determine standard PK parameters (including $AUC_{0-\text{inf}}$ and C_{max}).
Statistical Comparison	Within-study comparison of PK parameters for impaired subjects versus healthy subjects. The 90% Confidence Intervals for the ratio of geometric least-squares means were calculated.

Experimental Workflow for Assessing Hepatic Impairment on Drug PK

The following diagram illustrates the logical workflow and key decision points from the referenced pharmacokinetic study, which can be applied to similar drug development scenarios.



No Dose Adjustment
Recommended

Consider Dose Adjustment
or TDM

Click to download full resolution via product page

The evidence indicates that for eravacycline, the observed pharmacokinetic changes in severe hepatic impairment are not considered clinically significant enough to require dose modification or routine therapeutic drug monitoring [1] [2].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.

References

1. Pharmacokinetics (PK) of Eravacycline in Subjects with ... [pmc.ncbi.nlm.nih.gov]
2. Eravacycline - LiverTox - NCBI Bookshelf - NIH [ncbi.nlm.nih.gov]

To cite this document: Smolecule. [eravacycline therapeutic drug monitoring severe hepatic impairment]. Smolecule, [2026]. [Online PDF]. Available at:

[<https://www.smolecule.com/products/b006814#eravacycline-therapeutic-drug-monitoring-severe-hepatic-impairment>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com